molecular formula C11H11NNaO4S B1260415 Actinoquinol sodium CAS No. 7246-07-3

Actinoquinol sodium

Cat. No.: B1260415
CAS No.: 7246-07-3
M. Wt: 276.27 g/mol
InChI Key: RCVZWTQZOWXWQX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Actinoquinol sodium plays a significant role in biochemical reactions due to its UVB-absorbing capabilities. It interacts with various biomolecules, including enzymes and proteins, to mitigate the effects of UVB radiation. For instance, this compound has been shown to protect corneal cells from UVB-induced damage by interacting with hyaluronic acid in eye drops . This interaction helps in reducing oxidative stress and maintaining corneal hydration

Cellular Effects

This compound influences various cellular processes, particularly in cells exposed to UVB radiation. It has been observed to protect corneal cells from UVB-induced oxidative damage, thereby preserving cell function and viability . This protection is achieved through the compound’s ability to absorb UVB light and reduce the formation of reactive oxygen species (ROS). By mitigating oxidative stress, this compound helps maintain normal cellular metabolism and prevents apoptosis in UVB-exposed cells

Molecular Mechanism

The molecular mechanism of this compound involves its ability to absorb UVB light and prevent the formation of ROS. At the molecular level, this compound binds to UVB photons, thereby preventing these photons from interacting with cellular components and causing oxidative damage . This binding interaction reduces the generation of ROS, which are known to cause cellular damage and trigger inflammatory responses. Additionally, this compound may inhibit or activate specific enzymes involved in oxidative stress pathways, further contributing to its protective effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its UVB-absorbing properties . Prolonged exposure to high temperatures or light may lead to degradation, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained protection against UVB-induced damage, although its efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to effectively protect against UVB-induced damage without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including skin irritation and potential systemic toxicity . Threshold effects have been observed, where the protective benefits of this compound plateau at higher doses, and further increases in dosage do not enhance its protective effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and UVB protection. The compound interacts with enzymes and cofactors involved in these pathways, such as those responsible for ROS generation and detoxification By absorbing UVB light, this compound reduces the formation of ROS, thereby influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or organelles, where it exerts its protective effects . The distribution of this compound within tissues is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or mitochondria, where it can effectively absorb UVB light and reduce oxidative stress . The subcellular localization of this compound is essential for its protective effects, as it ensures that the compound is present in areas most susceptible to UVB-induced damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinoquinol sodium is synthesized through the sulfonation of 8-ethoxyquinolineThe reaction conditions typically include the use of sulfuric acid as the sulfonating agent and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 8-ethoxyquinoline is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Actinoquinol sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Actinoquinol sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Actinoquinol sodium is unique due to its specific absorption spectrum and its ability to provide effective protection against ultraviolet B radiation. Unlike some other ultraviolet B absorbers, this compound has a lower potential for causing skin irritation and is often preferred in formulations for sensitive skin .

Properties

CAS No.

7246-07-3

Molecular Formula

C11H11NNaO4S

Molecular Weight

276.27 g/mol

IUPAC Name

sodium;8-ethoxyquinoline-5-sulfonate

InChI

InChI=1S/C11H11NO4S.Na/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15);

InChI Key

RCVZWTQZOWXWQX-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.[Na+]

Canonical SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.[Na]

Key on ui other cas no.

7246-07-3

Synonyms

Afazol Grin
AK Con
AK-Con
Albalon
All Clear
Clear Eyes
Colirio Alfa
Hydrochloride, Naphazoline
Idril
Miraclar
Monohydrochloride, Naphazoline
Nafazair
Naphazoline
Naphazoline Hydrochloride
Naphazoline Monohydrochloride
Naphazoline Nitrate
Naphcon
Naphcon forte
Nitrate, Naphazoline
Optazine
Pensa, Vasoconstrictor
Privin
Privine
Proculin
Siozwo
Tele Stulln
Tele-Stulln
Vasoclear
Vasocon
Vasocon Regular
Vasoconstrictor Pensa
VasoNit

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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